molecular formula C18H22N2O2 B12610878 Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-45-5

Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12610878
CAS No.: 648420-45-5
M. Wt: 298.4 g/mol
InChI Key: CPGARSWBAMUOPQ-UHFFFAOYSA-N
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Description

Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- is a substituted urea derivative characterized by two distinct moieties:

  • Cyclohexylmethyl group: A lipophilic, bulky substituent that enhances membrane permeability and influences steric interactions.

This compound is structurally designed to balance hydrophobicity and polarity, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

648420-45-5

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(cyclohexylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H22N2O2/c21-15-10-9-14-7-4-8-17(16(14)11-15)20-18(22)19-12-13-5-2-1-3-6-13/h4,7-11,13,21H,1-3,5-6,12H2,(H2,19,20,22)

InChI Key

CPGARSWBAMUOPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 7-Hydroxy-1-Naphthalenecarbonyl Chloride

  • Reagents : 7-hydroxy-1-naphthalene and thionyl chloride (SOCl₂).
  • Procedure :
    • React 7-hydroxy-1-naphthalene with SOCl₂ in an inert solvent (e.g., dichloromethane).
    • Maintain a low temperature to control the reaction rate.
    • Purify the resulting carbonyl chloride by distillation or recrystallization.

Step 2: Reaction with Cyclohexylmethylamine

  • Reagents : Cyclohexylmethylamine and prepared carbonyl chloride.
  • Procedure :
    • Dissolve cyclohexylmethylamine in a solvent such as tetrahydrofuran (THF).
    • Slowly add the carbonyl chloride under stirring at controlled temperatures (0–10°C).
    • Allow the mixture to react for several hours, ensuring complete conversion.

Step 3: Purification

  • Use techniques like column chromatography or recrystallization to isolate the target compound.
  • Characterize using spectroscopic methods such as NMR or IR.

Alternative Synthetic Pathways

Method A: Direct Urea Formation via Phosgene Substitution

  • Phosgene derivatives can be used for direct urea formation by reacting cyclohexylmethylamine and 7-hydroxy-1-naphthalenecarbonyl amine under controlled conditions.

Method B: Hypervalent Iodine Catalysis

  • Hypervalent iodine reagents have been explored for oxidative coupling reactions involving amines and hydroxynaphthalene derivatives. This method offers high selectivity but requires advanced reagents and equipment.

Optimization Parameters

Reaction Conditions

Parameter Optimal Range Comments
Temperature 0–10°C Prevents side reactions
Solvent THF, dichloromethane Ensures solubility of reactants
Atmosphere Nitrogen/Argon Avoids oxidation

Yield Enhancement Techniques

  • Use of catalysts such as pyridine derivatives.
  • Employing microwave-assisted synthesis for faster reaction times.

Characterization Techniques

After synthesis, the compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexylmethylamines or naphthyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the hydroxyl group and the urea moiety can interact with biological targets in specific ways.

Medicine

In medicinal chemistry, Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- may be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism by which Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the urea moiety can participate in various interactions, such as hydrogen bonding and van der Waals forces, with molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Urea Derivatives
Compound Name Substituent 1 Substituent 2 Molecular Weight Key Features
Target Compound Cyclohexylmethyl 7-Hydroxy-1-naphthalenyl Not Provided Hydroxyl for H-bonding; lipophilic tail
N'-Methyl-N'-hydroxycarbamoyl-D-phenylglycine cyclohexanemethylamide () Cyclohexanemethyl N'-Methyl-N'-hydroxycarbamoyl-D-phenylglycine Not Provided Hydroxyurea group; chiral center
Urea, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N'-(7-hydroxy-1-naphthalenyl) () 4-tert-Butylbenzyl 7-Hydroxy-1-naphthalenyl Not Provided Bulky tert-butyl group; increased steric hindrance
Urea, N-cyclohexyl-N'-phenyl () Cyclohexyl Phenyl 218.29 g/mol Simpler structure; no hydroxyl group
1-Acetamino-7-naphthol () Acetamide 7-Hydroxy-1-naphthalenyl 201.22 g/mol Acetamide instead of urea; similar aromatic system
Substituent Effects on Bioactivity
  • Hydroxyurea Derivatives (): Compounds like N'-methyl-N'-hydroxycarbamoyl-D-phenylglycine cyclohexanemethylamide share the urea backbone but incorporate a hydroxyurea group (N'-methyl-N'-hydroxycarbamoyl). These derivatives are often explored for enzyme inhibition (e.g., ribonucleotide reductase) due to the hydroxyurea moiety’s metal-chelating properties.
  • Tert-Butyl-Substituted Urea () : Replacement of cyclohexylmethyl with a 4-tert-butylbenzyl group increases steric bulk and lipophilicity. This could enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media compared to the target compound .
Aromatic System Modifications
  • However, the 7-hydroxy-1-naphthalenyl group is retained, suggesting shared applications in dye synthesis or fluorescence-based studies .
  • Urea, N-cyclohexyl-N'-phenyl () : The absence of the hydroxyl group and naphthalenyl system simplifies the structure, likely diminishing π-π stacking and H-bonding capabilities. This compound’s thermodynamic data (ΔrH° = -98.4 ± 1.1 kJ/mol) suggests stability in reactions, which the target compound may share due to similar urea linkages .

Physicochemical Properties

  • Solubility: The cyclohexylmethyl group in the target compound enhances lipid solubility compared to phenyl-substituted analogs (e.g., ). However, the 7-hydroxy group may improve aqueous solubility relative to non-hydroxylated naphthalenyl derivatives.
  • Stability: Urea derivatives generally exhibit hydrolytic stability under physiological conditions.

Biological Activity

Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-, identified by its chemical structure C18H22N2O2 and CID 10357341, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is part of a broader class of urea derivatives that have been studied for various therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group and a 7-hydroxy-1-naphthalenyl moiety, contributing to its unique physicochemical properties. The presence of these functional groups may enhance the compound's lipophilicity and facilitate interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of urea derivatives against Mycobacterium tuberculosis. A high-throughput screening identified several urea analogs with significant inhibitory effects. For instance, compounds similar to Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- showed minimum inhibitory concentrations (MIC) below 20 µM, indicating strong activity against bacterial growth . This suggests that modifications in the urea structure can lead to enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of urea derivatives has been extensively documented. In one study, various N,N'-diarylureas demonstrated promising anti-tumor activity across multiple cancer cell lines. For example, specific derivatives exhibited IC50 values ranging from 0.4 to 50 μM against murine and human cancer cells, including breast cancer and glioblastoma cell lines . The structure-activity relationship (SAR) analysis indicated that modifications in the urea scaffold could significantly influence anticancer efficacy.

Case Study: Urea Derivatives in Cancer Research

A notable compound from the study was identified as having excellent anti-proliferative activity against several cancer types:

  • 4T1 (murine metastatic breast cancer) : IC50 = 6.8 µM
  • GL261 (murine glioblastoma) : IC50 = 1.4 µM
  • MDA-MB-231 (human triple-negative breast cancer) : IC50 = 1.7 µM
  • MIAPaCa-2 (human pancreatic cancer) : IC50 = 9.2 µM
  • WiDr (human colorectal cancer) : IC50 = 7.9 µM

These findings illustrate the potential of urea derivatives as effective agents in cancer therapy .

The biological activity of Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- is hypothesized to involve multiple mechanisms:

  • Inhibition of Tumor Growth : By targeting pathways involved in cell proliferation and angiogenesis.
  • Antimicrobial Effects : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Summary of Biological Activities

Activity Type Target IC50/MIC Values Notes
AntimicrobialMycobacterium tuberculosis< 20 µMSignificant growth inhibition
AnticancerVarious cancer cell lines0.4 - 50 μMEffective against multiple types

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of substituted ureas typically involves coupling cyclohexylmethylamine with 7-hydroxy-1-naphthyl isocyanate under anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Evidence from analogous urea syntheses suggests that catalysts like triethylamine or DMAP can improve reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation.

Q. How can spectroscopic techniques and X-ray crystallography confirm the molecular structure and hydrogen-bonding patterns?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify proton environments (e.g., aromatic naphthalenyl protons at δ 6.8–8.2 ppm and cyclohexyl protons at δ 1.0–2.5 ppm). The urea NH protons typically appear as broad singlets (δ 5.0–6.5 ppm) .
  • IR : Stretching frequencies for urea C=O (1640–1680 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N-H···O interactions between urea groups and hydroxy-naphthalenyl oxygen). Evidence from similar urea derivatives shows layered crystal packing stabilized by intermolecular H-bonds .

Advanced Research Questions

Q. What computational approaches are suitable for modeling hydrogen-bonding networks and predicting crystal polymorph stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and quantify hydrogen-bond strengths. Molecular dynamics simulations (using packages like GROMACS) model crystal lattice dynamics, while Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., O···H or π-π contacts). Pair distribution function (PDF) analysis complements experimental XRD data to resolve polymorphic discrepancies .

Q. How can discrepancies between experimental and computational thermodynamic data (e.g., enthalpy of formation) be resolved?

  • Methodological Answer : Calorimetric measurements (e.g., DSC or bomb calorimetry) provide experimental ΔHf_f. Computational values from Gaussian thermochemical workflows (using CBS-QB3 or G4 methods) must account for solvation effects (e.g., SMD model) and lattice energy corrections. Systematic error analysis (e.g., comparing gas-phase vs. solid-state DFT) and benchmarking against NIST-referenced data (e.g., similar urea derivatives with ΔHf_f = -23.5 ± 0.26 kcal/mol) improve reliability .

Q. What strategies elucidate the reaction mechanism, particularly the role of catalysts or solvent effects?

  • Methodological Answer :

  • Kinetic Studies : Vary catalyst concentration (e.g., triethylamine) to determine rate laws. Isotopic labeling (e.g., 15^{15}N in urea) tracks intermediate formation via MS/MS.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while protic solvents (MeOH) may stabilize intermediates. Free-energy profiles from QM/MM simulations identify transition states .
  • In Situ Spectroscopy : Raman or IR monitors isocyanate consumption and urea formation in real time .

Data Contradiction Analysis

  • Example : Conflicting reports on hydrogen-bond strength in crystal structures may arise from varying crystallographic resolutions or temperature-dependent lattice distortions. Cross-validate using variable-temperature XRD and solid-state NMR to distinguish static vs. dynamic disorder .

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